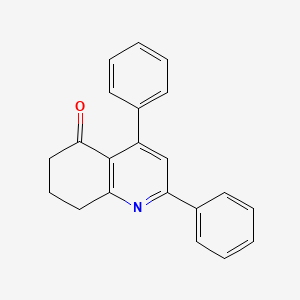

2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-20-13-7-12-18-21(20)17(15-8-3-1-4-9-15)14-19(22-18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBAXBAJPLNXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362266 | |

| Record name | 2,4-Diphenyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5525-40-6 | |

| Record name | 2,4-Diphenyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diphenyl 7,8 Dihydroquinolin 5 6h One and Its Derivatives

Multi-Component Reaction Approaches to the Dihydroquinolinone Core

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity from simple starting materials in a single operation. nih.gov The synthesis of the dihydroquinolinone core is well-suited to MCR strategies, particularly through Hantzsch-type condensation reactions.

One-Pot Cyclocondensation Reactions with Dimedone and Related Diketones

The one-pot cyclocondensation reaction is a cornerstone for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives. This approach typically involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and an amine source, often ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the diketone, followed by a Michael addition of an enamine intermediate and subsequent cyclization and dehydration to yield the final polyhydroquinoline product. nih.gov

Various catalysts have been employed to facilitate this transformation, including cerium ammonium nitrate (B79036) researchgate.net, molecular iodine eurjchem.com, and nanocrystalline-TiO2 supported on dodecyl-sulfated silica (B1680970) (NCTDSS). ajgreenchem.com For instance, the reaction of aromatic aldehydes, dimedone, and ammonium acetate in the presence of a catalyst can produce a range of 4-aryl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives in good to excellent yields. eurjchem.comajgreenchem.com The choice of catalyst and reaction conditions can be optimized to improve yields and shorten reaction times. nih.gov

Table 1: Multi-Component Synthesis of Dihydroquinolinone Derivatives

| Aldehyde | Diketone | Amine Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Dimedone | Ammonium Acetate | Molecular Iodine / Reflux | 4-Phenyl-7,7-dimethyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione | 92% | eurjchem.com |

| 4-Chlorobenzaldehyde | Dimedone | Ammonium Acetate | Molecular Iodine / Reflux | 4-(4-Chlorophenyl)-7,7-dimethyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione | 95% | eurjchem.com |

| Benzaldehyde | Cyclohexane-1,3-dione | Hydrazine (B178648) Hydrate (B1144303) | β-Cyclodextrin / Water | N-Amino-4-phenyl-polyhydroquinoline derivative | - | nih.gov |

| Aromatic Aldehydes | 5,5-dimethylcyclohexane-1,3-dione | Ammonium Acetate | Cerium Ammonium Nitrate / Water | 4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives | Excellent | researchgate.net |

| Benzaldehyde | Dimedone | Urea | t-BuOK / Solvent-free | Octahydroquinazoline derivative | 94% | researchgate.net |

Catalyst-Free and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, catalyst-free and solvent-free protocols for the synthesis of quinoline (B57606) derivatives have been developed. These methods offer significant advantages by reducing chemical waste and simplifying product purification. nih.govrsc.org Reactions can be promoted thermally or under neat conditions, often relying on the intrinsic reactivity of the starting materials. nih.govrsc.org

For example, the multicomponent reaction of 5-amino-1,3-benzodioxole, an aldehyde, and isopropylidene malonate (Meldrum's acid) can proceed under neat conditions at ambient temperature to synthesize 7,8-dihydro- organic-chemistry.orgmdpi.comdioxolo[4,5-g]quinolin-6(5H)-ones. nih.gov Such catalyst-free approaches highlight a move towards more environmentally benign synthetic strategies in heterocyclic chemistry. researchgate.net

Ultrasound-Accelerated Synthetic Procedures

The application of ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov In the synthesis of dihydroquinolinone derivatives, sonication can dramatically reduce reaction times, improve yields, and lead to purer products compared to conventional heating methods. nih.govnih.gov The physical phenomenon of acoustic cavitation generated by ultrasound enhances mass transfer and increases the reactivity of the substrates.

Ultrasound has been successfully applied to the multicomponent synthesis of dihydroquinoline derivatives from ammonium acetate, aldehydes, malononitrile, and 2-naphthol (B1666908) or resorcinol, achieving high yields in short reaction times. researchgate.net Similarly, ultrasound-assisted synthesis of 7,8-dihydro- organic-chemistry.orgmdpi.comdioxolo[4,5-g]quinolin-6(5H)-ones under neat conditions has been reported, demonstrating the synergistic benefits of combining MCRs with ultrasound technology. nih.gov

Targeted Synthesis via Sequential Reaction Pathways

While multi-component reactions offer efficiency, sequential pathways provide a higher degree of control for constructing complex or specifically substituted quinolinone structures. These methods involve the stepwise formation of the heterocyclic system through distinct chemical transformations.

Dehydrogenation-Cyclization-Oxidation Sequences

Dehydrogenative cyclization represents a modern and atom-economical strategy for synthesizing aromatic heterocycles like quinolines. nih.govacs.org This approach typically involves the reaction of precursors such as 2-aminoaryl alcohols with ketones, catalyzed by transition metals like cobalt. nih.govacs.org The reaction proceeds via an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and a final dehydrogenation (oxidation) step to furnish the aromatic quinoline ring. nih.gov

This strategy can be applied to the synthesis of quinolinones where a saturated or partially saturated carbocyclic ring is fused to the quinoline core. The final oxidation step is crucial for the aromatization of the pyridine (B92270) ring. researchgate.netnorthumbria.ac.uk Enzymes, such as monoamine oxidase (MAO), have also been employed to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives, showcasing a biocatalytic approach to this transformation. northumbria.ac.uk

Utilizing Morita-Baylis-Hillman Adducts as Precursors

Morita-Baylis-Hillman (MBH) adducts, which are highly functionalized molecules derived from the reaction of aldehydes and activated alkenes, serve as versatile building blocks for the synthesis of various heterocyclic systems, including quinolines and quinolones. organic-chemistry.orgresearchgate.net The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives from MBH adducts provides a targeted and flexible route to these compounds. google.com

A patented method describes the reaction of an MBH adduct, specifically 2-[acetoxy-(3-phenyl)]methyl methacrylate, with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in the presence of a base catalyst and ammonium acetate. google.com This "one-pot" sequential reaction proceeds at elevated temperatures to yield 3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. google.com Other syntheses involve palladium-catalyzed Heck reactions and cyclizations of MBH adducts with 2-iodoaniline (B362364) to produce 2,3-disubstituted quinolines. organic-chemistry.org These methods exemplify the utility of MBH adducts in constructing the quinoline framework through controlled, sequential bond-forming events. mdpi.commdpi.com

Table 2: Synthesis of Dihydroquinolinones from Morita-Baylis-Hillman Adducts

| Morita-Baylis-Hillman Adduct | Reaction Partners | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-[Acetoxy-(3-phenyl)]methyl methacrylate | Dimedone, Ammonium Acetate | Triethylamine / 90°C | 3-Benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 37.8% | google.com |

| (Het)aryl-substituted MBH adducts | 2-Iodoaniline | Pd(OAc)₂, DABCO / Acetonitrile (B52724) | 2,3-Disubstituted quinolines | 48-82% | organic-chemistry.org |

| MBH acetates | Active Methylene (B1212753) Compounds | K₂CO₃ / DMF | Functionalized Naphthalenes and Quinolines | up to 98% | mdpi.com |

| MBH adducts | Thiophenol, Fe/AcOH | One-pot, Fe/AcOH | 2-Methyl-3-(phenylthiomethyl)quinolines | 64-75% | mdpi.com |

| MBH adducts | - | TFA | Quinolone skeleton | - | researchgate.net |

Cyclization of N-(2-Acylaryl)amides (Camps' Cyclization)

The Camps' cyclization is a foundational method for synthesizing quinolinone scaffolds. This reaction involves the intramolecular condensation of an N-(2-acylaryl)amide, typically an o-acylaminoacetophenone, under basic conditions to yield hydroxyquinolines. wikipedia.orgchem-station.com Depending on the structure of the starting material and the reaction conditions, the cyclization can proceed in two different ways, leading to the formation of either quinolin-4-one or quinolin-2-one derivatives. researchgate.netresearchgate.net

The process is generally initiated by treating the o-acylaminoacetophenone with a base, such as a hydroxide (B78521) ion, which facilitates the cyclocondensation. wikipedia.org While the product is often depicted in its enol form as a hydroxyquinoline, it is understood that the keto form, a quinolone, is the predominant tautomer in both solid and solution states. wikipedia.org This methodology is not only a cornerstone of heterocyclic chemistry but has been adapted in modern synthesis, for example, in a two-step sequence involving a copper-catalyzed amidation of an o-halophenone followed by a base-promoted Camps cyclization to efficiently produce 2-aryl-4-quinolones.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce environmental impact through the use of safer solvents, catalyst-free conditions, and improved energy efficiency.

Application of Deep Eutectic Solvents (DES) in Dihydroquinolinone Synthesis

Deep Eutectic Solvents (DESs) have emerged as a compelling green alternative to conventional volatile organic solvents. researchgate.net These solvents are typically composed of two or more components that, when mixed, form a eutectic mixture with a melting point significantly lower than that of its individual constituents. mdpi.com Commonly, a hydrogen bond acceptor like a quaternary ammonium salt (e.g., choline (B1196258) chloride) is combined with a hydrogen bond donor such as urea, glycerol, or a carboxylic acid. mdpi.com

DESs offer numerous advantages; they are often biodegradable, non-toxic, have low vapor pressure, and are prepared from inexpensive and renewable materials. researchgate.netmdpi.com In the context of dihydroquinazolinone synthesis, a related class of compounds, DESs have been shown to act as both the reaction medium and catalyst, facilitating cyclization reactions in good to excellent yields. rsc.org For instance, a mixture of choline chloride and malonic acid was effective in synthesizing 2,3-dihydroquinazolin-4(1H)-ones with yields up to 94%. mdpi.com The DES could also be recycled multiple times without a significant loss of activity, further enhancing the green credentials of the process. mdpi.com

Below is a table summarizing the use of different Deep Eutectic Solvents in the synthesis of quinazolinone derivatives.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Molar Ratio | Temperature (°C) | Outcome |

| L-(+)-Tartaric Acid | N,N'-dimethylurea (DMU) | 3:7 | 90 | Effective for spirodihydroquinazolinone synthesis. researchgate.net |

| Malonic Acid | Choline Chloride (ChCl) | 1:1 | 65 | Achieved 94% yield for 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com |

| Zinc Chloride (ZnCl₂) | Choline Chloride (ChCl) | 2:1 | - | Catalyzed Povarov reaction to yield isoindoloquinolines. nih.gov |

| Sucrose | Choline Chloride (ChCl) | 1:1 | Melting Temp. | Low yield for bis-quinazolin-4-one synthesis. nih.gov |

Catalyst-Free and Environmentally Benign Reaction Conditions

Developing synthetic protocols that eliminate the need for, often toxic and expensive, metal catalysts is a key goal of green chemistry. Several catalyst-free methods for the synthesis of dihydroquinoline derivatives have been reported.

One such approach involves a multicomponent condensation of malononitrile, a phenol (B47542) or naphthol derivative, an aldehyde, and ammonium acetate in an aqueous medium. researchgate.net By employing ultrasound irradiation at 60°C, this method affords a variety of dihydroquinolines in high yields (90–97%) within short reaction times (60–90 minutes). researchgate.net The use of water as a solvent and the elimination of a catalyst make this a particularly environmentally benign process. researchgate.net

Another strategy is the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as an oxidant in a mixture of acetonitrile and water. mdpi.com This metal-free protocol effectively produces 3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate yields. mdpi.com

Mechanistic Investigations of Dihydroquinolinone Formation Reactions

Understanding the underlying mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and controlling product outcomes, particularly regioselectivity.

Proposed Reaction Mechanisms for Multicomponent Cyclizations

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. beilstein-journals.org The mechanism for the formation of dihydroquinolines via MCRs often involves a sequence of classical organic reactions.

A proposed mechanism for a four-component synthesis begins with a Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile. researchgate.net This is followed by a nucleophilic addition (such as a Michael addition) of a phenol or naphthol derivative to the Knoevenagel adduct. researchgate.netnih.gov The final steps involve the addition of an ammonia (B1221849) source, like ammonium acetate, to the intermediate, which then undergoes cyclization and subsequent dehydration or tautomerization to yield the final dihydroquinoline product. researchgate.net Theoretical studies on related systems confirm this sequence of Knoevenagel condensation, Michael addition, and cyclization as the probable pathway. nih.gov

Understanding Regioselectivity in Cyclization Reactions

In reactions like the Camps' cyclization, where more than one product isomer can be formed, understanding and controlling regioselectivity is paramount. The direction of cyclization in N-(2-acylaryl)amides is significantly influenced by the reaction conditions and the steric and electronic nature of the substituents on the starting material. wikipedia.org

For instance, in the photocyclisation of substituted 2-benzylidenecyclopentanone (B176167) oximes to form annulated quinolines, the position of substituents on the benzylidene ring dictates the final substitution pattern of the quinoline product. nih.gov Reactions of meta-substituted precursors are highly regioselective; alkyl substituents tend to yield 5-substituted quinolines, whereas more strongly electron-donating substituents typically lead to the formation of 7-substituted products. nih.gov This demonstrates that electronic effects play a crucial role in directing the cyclization to a specific carbon atom on the aromatic ring. Similarly, in the classical Camps' reaction, steric hindrance around one of the potential cyclization sites can favor the formation of one regioisomer over the other. chem-station.com

Chemical Reactivity and Functional Transformations of 2,4 Diphenyl 7,8 Dihydroquinolin 5 6h One

Derivatization Strategies via Modifications of the Dihydroquinolinone Core

The dihydroquinolinone core is amenable to extensive modification, serving as a template for constructing elaborate molecular structures. Key strategies involve building additional rings onto the existing framework to create fused systems or selectively functionalizing the peripheral positions of the quinolinone ring.

The enaminone and ketone functionalities within the 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one scaffold are ideal starting points for annulation reactions, leading to the formation of polycyclic heterocyclic systems. These reactions typically involve the condensation of the dihydroquinolinone with bifunctional reagents.

Pyrimidoquinolines: Fused pyrimidine (B1678525) rings can be constructed by reacting the dihydroquinolinone core with nitrogen-containing reagents. Multicomponent reactions, which are known for their efficiency and atom economy, are a common method for synthesizing pyrimido[4,5-b]quinolines. nih.govrsc.orgsemanticscholar.org By analogy, reacting this compound with reagents like urea, guanidine, or formamide (B127407) under acidic or thermal conditions can yield the corresponding pyrimido[4,5-b]quinoline derivatives. The active methylene (B1212753) group at the C-6 position and the carbonyl group at C-5 act as a 1,3-dielectrophilic synthon to build the new pyrimidine ring.

Table 1: Proposed Synthesis of Fused Pyrimido[4,5-b]quinoline Derivatives

| Reagent | Resulting Fused Ring System | Potential Substituents on Pyrimidine Ring |

|---|---|---|

| Urea | Pyrimido[4,5-b]quinolin-dione | Oxo (=O) |

| Thiourea | Thioxo-pyrimido[4,5-b]quinoline | Thioxo (=S) |

| Guanidine | Amino-pyrimido[4,5-b]quinoline | Amino (-NH₂) |

Pyrazinoquinolinones: The synthesis of a fused pyrazine (B50134) ring typically requires a 1,2-dicarbonyl moiety. rsc.org The dihydroquinolinone core can be elaborated into a suitable precursor for this transformation. A common strategy involves the nitrosation of the active methylene group at C-6 using nitrous acid (generated from NaNO₂ and HCl) to form an oxime. This can then be hydrolyzed to generate a 1,2-dione equivalent (a diketone at C-5 and C-6). Subsequent condensation with 1,2-diamines, such as ethylenediamine (B42938) or o-phenylenediamine, would yield the corresponding fused pyrazino[2,3-b]quinoline systems. mdpi.comsemanticscholar.org

Beyond annulation reactions, the peripheral positions of the quinolinone system offer sites for further functionalization. These include the two phenyl rings at positions C-2 and C-4, as well as the C-H bonds on the saturated portion of the heterocyclic ring.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for the regioselective functionalization of quinolines and related heterocycles. nih.govnih.gov The phenyl rings of this compound are susceptible to classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The regioselectivity of these substitutions would be influenced by the electronic nature of the dihydroquinolinone core. Furthermore, directed C-H functionalization could potentially be employed to introduce substituents at specific positions, such as the ortho-positions of the phenyl rings or the C-8 position of the quinolinone core, using an appropriate directing group. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The electronic landscape of this compound is characterized by a distribution of electron-rich and electron-deficient centers, which dictates its reactivity towards nucleophiles and electrophiles.

Several sites on the dihydroquinolinone scaffold exhibit distinct reactivity:

The Carbonyl Group (C-5): This is a primary electrophilic site, susceptible to nucleophilic attack. It can undergo reduction with hydride reagents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol. Reaction with organometallic reagents, such as Grignard or organolithium compounds, would lead to the formation of tertiary alcohols.

The Active Methylene Group (C-6): The protons on the C-6 carbon are acidic due to their position between a carbonyl group and a double bond (enone system). This allows for deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, including alkylation with alkyl halides or condensation reactions (e.g., Knoevenagel or Claisen-Schmidt reactions) with aldehydes and ketones.

The Enaminone System (N-1 to C-4): This conjugated system possesses dual reactivity. It has nucleophilic character at the C-3 position, which can react with strong electrophiles. Conversely, the C-4 position is electrophilic and can be susceptible to conjugate addition by soft nucleophiles, a reaction typical of α,β-unsaturated ketones.

The chemical reactivity of the entire molecule can be significantly modulated by the presence of activating (electron-donating) or deactivating (electron-withdrawing) substituents on the peripheral phenyl rings. These substituents can influence the electron density of both the phenyl rings themselves and, to a lesser extent, the dihydroquinolinone core.

The effect of substituents on the reactivity of aromatic systems is a well-established principle. nih.gov For instance, electron-withdrawing groups on a phenyl ring increase its electrophilicity, making it less reactive towards electrophilic substitution but potentially activating the molecule towards nucleophilic attack elsewhere. Conversely, electron-donating groups enhance the nucleophilicity of the phenyl ring, facilitating electrophilic substitution. nih.gov

Table 2: Predicted Effects of Phenyl Ring Substituents on Reactivity

| Substituent (at para-position of a phenyl ring) | Electronic Effect | Predicted Effect on Electrophilic Attack at the Substituted Phenyl Ring | Predicted Effect on Nucleophilic Attack at the Quinolinone Core (C-4/C-5) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating (Electron-Donating) | Increased reactivity | Minor deactivation |

| -CH₃ (Methyl) | Activating (Electron-Donating) | Increased reactivity | Minor deactivation |

| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity | Baseline reactivity |

| -Cl (Chloro) | Deactivating (Electron-Withdrawing) | Decreased reactivity | Minor activation |

Intramolecular Rearrangements and Cycloaddition Reactions

The dihydroquinolinone scaffold can participate in higher-order reactions such as intramolecular rearrangements and cycloadditions to generate novel and complex molecular frameworks.

Intramolecular Rearrangements: Under certain conditions, particularly with acid or base catalysis, the dihydroquinolinone skeleton could potentially undergo rearrangements. While specific rearrangements for this exact molecule are not widely documented, related tetrahydroquinoline systems are known to undergo transformations such as acid-catalyzed hydride shifts and ring closures. acs.org Mechanistic pathways could involve cleavage and re-formation of bonds within the heterocyclic ring, leading to isomeric structures or entirely new ring systems. researchgate.net

Cycloaddition Reactions: The conjugated π-system of the dihydroquinolinone ring makes it a potential candidate for cycloaddition reactions. The enone part of the molecule could act as a dienophile in [4+2] Diels-Alder reactions with suitable dienes. Conversely, the enaminone system could potentially function as a 4π component in reactions with dienophiles. Furthermore, related 1,2-dihydroquinolines are known to undergo [2+2] cycloaddition reactions with activated alkynes, suggesting that the double bond within the target molecule's core could exhibit similar reactivity. researchgate.net The intramolecular hetero-Diels-Alder reaction is another powerful strategy used to construct related octahydroquinolinone systems, highlighting the versatility of the quinoline (B57606) framework in cycloaddition chemistry. mdpi.comresearchgate.net

Examples of Ring-Closing and Ring-Opening Processes

The dihydroquinoline core of this compound serves as a scaffold for the construction of various fused heterocyclic systems. These syntheses are prime examples of ring-closing reactions where the existing ring system is elaborated by the formation of a new, annulated ring. Conversely, the inherent reactivity of the enaminone functionality can also lead to ring-opening reactions under specific chemical conditions.

Ring-Closing Reactions: Synthesis of Fused Heterocycles

The presence of a β-enaminone system in this compound makes it an ideal substrate for condensation reactions with binucleophilic reagents, leading to the formation of fused five-membered heterocyclic rings. Two prominent examples of such ring-closing annulations are the synthesis of pyrazolo[3,4-b]quinolines and isoxazolo[5,4-b]quinolines.

Formation of Pyrazolo[3,4-b]quinolines: The reaction of 7,8-dihydroquinolin-5(6H)-one derivatives with hydrazine (B178648) and its substituted analogues is a well-established method for the synthesis of tetrahydropyrazolo[3,4-b]quinolines. mdpi.comresearchgate.net In this process, the hydrazine molecule acts as a binucleophile. The reaction is believed to initiate with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the dihydroquinolinone. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom onto the enamine carbon, with subsequent elimination of a water molecule to form the stable, fused pyrazole (B372694) ring system. The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol, typically under reflux conditions, would be expected to yield 4,6-diphenyl-1,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinoline.

Formation of Isoxazolo[5,4-b]quinolines: In a similar fashion, the reaction with hydroxylamine (B1172632) hydrochloride can be employed to construct a fused isoxazole (B147169) ring. nih.gov The hydroxylamine molecule reacts with the β-enaminone system of the dihydroquinolinone. The initial step is likely the formation of an oxime at the carbonyl position, followed by an intramolecular cyclization where the oxime's oxygen atom attacks the enamine's β-carbon, leading to the formation of the isoxazole ring after dehydration. This transformation of this compound would result in the formation of 4,6-diphenyl-7,8-dihydro-6H-isoxazolo[5,4-b]quinoline.

The following table summarizes these representative ring-closing reactions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Hydrazine hydrate | 4,6-Diphenyl-1,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinoline | Annulation / Cyclocondensation |

| This compound | Hydroxylamine hydrochloride | 4,6-Diphenyl-7,8-dihydro-6H-isoxazolo[5,4-b]quinoline | Annulation / Cyclocondensation |

Ring-Opening Processes

While the synthesis of fused systems from this compound is a common strategy, the cleavage of the heterocyclic ring represents another facet of its reactivity. The enaminone functionality, which is central to the stability of the dihydroquinoline ring, is susceptible to hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the enaminone can undergo hydrolysis, leading to the cleavage of the N-C bond of the enamine. The generally accepted mechanism for this transformation involves the initial protonation of the enamine's α-carbon, which is the rate-determining step. This is followed by the nucleophilic attack of a water molecule on the iminium ion intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) would lead to the cleavage of the heterocyclic ring, ultimately yielding a 1,3-dicarbonyl compound. For this compound, this would theoretically result in the formation of a substituted 2-(amino-phenyl-methyl)-cyclohexane-1,3-dione derivative, although specific studies on this particular substrate are not extensively documented. The stability of cyclic enaminones towards hydrolysis is generally greater than that of their acyclic counterparts.

The table below outlines the plausible ring-opening reaction for this compound.

| Starting Material | Reagent(s) | Plausible Product | Reaction Type |

| This compound | H₃O⁺ (Acid/Water) | 2-(1-amino-1,3-diphenylprop-2-en-2-yl)cyclohexane-1,3-dione | Hydrolysis |

Theoretical and Computational Studies of 2,4 Diphenyl 7,8 Dihydroquinolin 5 6h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These computational methods provide insights that are often complementary to experimental findings.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org For a molecule like 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), would be used to optimize the molecular geometry and determine its electronic ground state. researchgate.netnih.gov These calculations yield important parameters such as total energy, bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bohrium.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.netbohrium.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Value (eV) |

| HOMO Energy (EHOMO) | - | Data not available |

| LUMO Energy (ELUMO) | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Global Electrophilicity Index (ω) | μ2 / 2η | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound due to a lack of available research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is typically color-coded, where red indicates regions of high electron density (electronegative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (electropositive potential), susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom, while positive potentials would be located around the hydrogen atoms. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational flexibility of molecules.

Conformational Analysis and Stability Studies

Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. For a flexible molecule like this compound, which contains a non-aromatic dihydroquinolinone ring and two phenyl substituents, multiple low-energy conformations could exist. These conformations would arise from the ring puckering of the 7,8-dihydroquinolin-5(6H)-one core and the rotation of the two phenyl groups. Computational methods can be used to perform a systematic search of the conformational space to identify the global minimum energy structure and other low-energy conformers.

Spectroscopic Corroboration of Theoretical Models

The validation of theoretical and computational models is a cornerstone of modern chemical research. This process involves a synergistic approach where computationally predicted data is rigorously compared with experimentally obtained results. A strong correlation between the two not only validates the computational methodology but also provides a deeper understanding of the molecule's electronic structure and behavior.

Correlation Between Theoretical Predictions and Experimental Data for Model Validation

The ultimate test of a computational model is its ability to accurately reproduce experimental observations. In the context of spectroscopic analysis, this involves a direct comparison of the predicted NMR chemical shifts and IR vibrational frequencies with those obtained from experimental measurements on a synthesized sample of this compound.

A strong linear correlation between the calculated and experimental data, often visualized through a correlation plot, would indicate the suitability of the chosen computational method (e.g., the specific DFT functional and basis set) for describing the electronic structure of the molecule. Any significant deviations between the predicted and experimental values would necessitate a refinement of the theoretical model, perhaps by employing a different level of theory, including solvent effects, or considering different molecular conformations.

The validation of theoretical models through this correlative approach is a powerful tool. It not only provides confidence in the computational results but also allows for a more detailed interpretation of the experimental spectra. For instance, computational analysis can help in the unambiguous assignment of complex spectral features and provide insights into the relationship between the molecular structure and its spectroscopic properties.

Advanced Structural Analysis and Conformational Investigations

X-ray Crystallography for Solid-State Structure Determination

For instance, the analysis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones reveals that the dihydroquinoline portion of the molecule adopts a conformation where the cyclohexenone ring is not planar. nih.gov In one analogue, the crystal system is triclinic with the space group P-1, while others crystallize in a monoclinic system with the space group P21/n. nih.govresearchgate.net These studies indicate that the saturated portion of the ring system typically adopts a distorted conformation, such as a flattened boat or sofa, to minimize steric strain. mdpi.comnih.gov

In the case of 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one, the dihydro-pyridone ring is fused with a cyclohexenone ring. The cyclohexenone ring is expected to adopt a half-chair or distorted boat conformation. The phenyl substituents at positions 2 and 4 will have specific spatial orientations relative to the quinoline (B57606) ring system. These orientations are governed by a balance of steric hindrance and electronic interactions. The planarity of the phenyl rings relative to the quinoline core will be a key feature, with dihedral angles determined by the packing forces within the crystal lattice.

Based on analogous structures, it can be inferred that the solid-state structure of this compound would likely exhibit intermolecular hydrogen bonding, possibly involving the N-H group of one molecule and the carbonyl oxygen of another, leading to the formation of dimers or extended chains. mdpi.com

Table 1: Representative Crystallographic Data for Analogous Heterocyclic Compounds

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (analogue 4a) | Triclinic | P-1 | Non-planar dihydroquinoline moiety | nih.govresearchgate.net |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (analogue 4b) | Monoclinic | P21/n | Non-planar dihydroquinoline moiety | nih.govresearchgate.net |

| 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | Orthorhombic | P-1 | Pyrimidine (B1678525) ring in a flattened boat conformation | mdpi.com |

| 5,7-diphenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6,6,8-tricarbonitrile | Monoclinic | P21/c | Tetrahydropyridine ring in a twisted boat conformation | nih.gov |

This table presents data from structurally related compounds to infer the likely crystallographic features of this compound.

Elucidation of Tautomeric Forms and Dynamic Equilibria

The this compound molecule possesses the structural requisites for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers. frontiersin.org The most probable tautomeric equilibrium for this compound involves the keto-enol forms.

The primary form is the keto tautomer , this compound. However, the presence of a carbonyl group and an adjacent hydrogenated ring allows for the potential formation of two enol tautomers :

Enol Form A: 2,4-diphenyl-5-hydroxy-7,8-dihydroquinoline

Enol Form B: 2,4-diphenyl-5-hydroxy-5,6-dihydroquinoline

The equilibrium between these tautomeric forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. rsc.orgmasterorganicchemistry.com In many quinolone systems, the keto form is generally more stable. rsc.org However, the formation of intramolecular hydrogen bonds can stabilize the enol form. rsc.org Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers. rsc.orgnih.gov For example, in related 4-quinolone systems, the equilibrium between enol and keto forms was found to be determined by the strength of internal hydrogen bonds, with substituents at different positions shifting the equilibrium. rsc.org

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. rsc.orgnih.gov The presence of distinct sets of signals in ¹H and ¹³C NMR spectra corresponding to the different tautomers can provide quantitative information about their relative populations under specific conditions. nih.govnih.gov For this compound, a detailed NMR study in various solvents would be necessary to definitively characterize its tautomeric behavior.

Table 2: Potential Tautomeric Forms and Key Distinguishing Features

| Tautomeric Form | Key Structural Feature | Expected Spectroscopic Signature |

| Keto Form (this compound) | C=O at position 5 | ¹³C NMR signal for a ketone (~190-200 ppm) |

| Enol Form A (2,4-diphenyl-5-hydroxy-7,8-dihydroquinoline) | C=C bond within the cyclohexene (B86901) ring, OH group at position 5 | ¹³C NMR signals for a C=C-OH group, ¹H NMR signal for an enolic proton |

| Enol Form B (2,4-diphenyl-5-hydroxy-5,6-dihydroquinoline) | C=C bond between positions 4a and 8a, OH group at position 5 | Distinct set of aromatic and aliphatic signals in ¹H and ¹³C NMR |

Stereochemical Aspects and Diastereoselective Synthesis Outcomes

The synthesis of this compound can potentially lead to the formation of stereoisomers if a chiral center is introduced or present in the starting materials or intermediates. The core structure of this compound itself is achiral. However, if substituents were to be introduced on the 7,8-dihydro portion of the quinolinone ring, this could create chiral centers.

The diastereoselective synthesis of related tetrahydroquinoline and octahydroquinolin-4-one derivatives has been a subject of significant research. nih.govresearchgate.net These studies highlight that the stereochemical outcome of the cyclization reactions used to form the quinoline ring system can be controlled by various factors.

For instance, in the synthesis of 2,5-disubstituted octahydroquinolin-4-ones via an intramolecular hetero-Diels-Alder reaction, the presence of an allylic stereogenic center in the precursor was found to induce selectivity, resulting in the formation of only two diastereomers in a 70:30 ratio. researchgate.net Similarly, highly diastereoselective [4+2] annulation reactions have been developed to construct tetrahydroquinoline derivatives, achieving excellent diastereoselectivities. nih.gov

In the context of synthesizing derivatives of this compound with additional stereocenters, the choice of chiral catalysts or auxiliaries would be crucial for controlling the stereochemistry of the newly formed centers. The relative orientation of the phenyl groups at positions 2 and 4 with respect to any new stereocenters would be a key consideration in the design of a diastereoselective synthesis. The development of such synthetic strategies would rely on a deep understanding of the reaction mechanism and the transition states involved.

Molecular Interactions with Biological Targets: Mechanistic Investigations of 2,4 Diphenyl 7,8 Dihydroquinolin 5 6h One

In Silico Molecular Docking Studies

There is no publicly available research detailing in silico molecular docking studies specifically for 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one. While studies on related but structurally distinct compounds such as 2,4-diphenylquinolines have been conducted to assess their binding affinity with proteins like KDM4B, these findings cannot be directly extrapolated to the title compound due to differences in their chemical structures. researchgate.net

Analysis of Binding Modes with Receptor Proteins (e.g., Enzymes)

No published data exists analyzing the binding modes of this compound with any receptor proteins or enzymes.

Prediction of Ligand-Target Interactions at a Molecular Level

There are no predictions of ligand-target interactions at a molecular level for this compound in the available scientific literature.

In Vitro Mechanistic Studies of Molecular Recognition

No in vitro mechanistic studies focusing on the molecular recognition of this compound have been found in the public domain.

Investigation of Enzyme-Ligand Interactions (focus on binding, not inhibition rates or efficacy)

There is no available research investigating the binding interactions between this compound and any enzymes.

Studies of Molecular Recognition with Nucleic Acids or Other Biomolecules

No studies on the molecular recognition of this compound with nucleic acids or any other biomolecules have been reported in the scientific literature.

Potential Applications in Non Biological Domains

Photophysical Properties and Optical Behavior

Direct and extensive studies on the specific photophysical properties of 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one are not widely documented. However, the broader class of quinoline (B57606) derivatives is well-known for its interesting optical behavior, suggesting potential for this compound. Quinoline-based molecules are recognized for their highly efficient electron-transporting capabilities, thermal and redox stability, and significant photoluminescence quantum yields, making them important in the development of high-tech devices like organic light-emitting diodes (OLEDs). researchgate.net

The fluorescence properties of quinoline and its derivatives are highly sensitive to their environment and molecular structure. For instance, the protonation of the "aromatic" nitrogen atom can lead to a notable red-shift in the emission wavelength and a loss of fine structure in the emission spectrum. rsc.org The choice of solvent also strongly influences the luminescence properties of nitrogen-containing heterocycles. rsc.org Aromatic N-heterocyclic compounds typically exhibit stronger fluorescence in polar solvents compared to nonpolar ones. rsc.org

Studies on related heterocyclic systems provide further insight. For example, certain dihydroquinazolinone derivatives show significant changes in their photophysical properties depending on solvent polarity, with a notable bathochromic (red) shift in emission in more polar solvents, indicating a highly polar excited state. nih.gov Similarly, quinoline-fused dihydro/spiro-quinazolinones have been synthesized and studied for their fluorescent properties, with quantum yields found to be solvent-dependent. acs.org For some of these fused systems, quantum yields as high as 0.8019 have been observed in specific solvents like toluene. acs.org Given that this compound contains a quinoline core, it can be inferred that it may possess latent fluorescent properties that could be tuned through chemical modification or complexation. Quinoline derivatives are often used as fluorophores in designing fluorescent sensors for metal ions like Fe³⁺, where complexation with the metal ion quenches the inherent fluorescence of the quinoline moiety. rsc.org

Role as Intermediates in the Synthesis of Advanced Materials

The most significant non-biological application of this compound and its analogues is their role as versatile intermediates in the synthesis of advanced, multi-ring heterocyclic systems. These larger, fused molecules, such as pyrazolo[3,4-b]quinolines, are of great interest due to their luminescent and electroluminescent properties. mdpi.com

The 7,8-dihydroquinolin-5(6H)-one core provides a reactive scaffold for constructing fused pyridine (B92270) rings. A common synthetic strategy involves the multicomponent reaction of an aminopyrazole, an aldehyde, and a cyclic carbonyl compound, such as dimedone or cyclohexanone, to produce pyrazolo[3,4-b]quinoline derivatives. mdpi.comresearchgate.net For instance, a series of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones was synthesized through a three-component reaction involving aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexandione (dimedone), and 5-amino-3-methyl-1-phenylpyrazole. researchgate.net This highlights how the core structure of the target compound is assembled and then incorporated into a more complex, fused system.

The synthesis of pyrazolo[3,4-b]quinolines can proceed through various established chemical reactions, including the Friedländer condensation, which typically involves the reaction of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing a reactive methylene (B1212753) group. mdpi.comnih.gov The use of tetrahydroquinoline precursors represents a key pathway to these materials. mdpi.com For example, 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine can be synthesized and subsequently oxidized to its fully aromatic, and often fluorescent, pyrazolo[3,4-b]quinoline counterpart. mdpi.com The general process underscores the value of the dihydroquinolinone skeleton as a foundational element for building molecules with applications in materials science.

| Precursors | Catalyst/Conditions | Resulting Fused System | Reference |

|---|---|---|---|

| 5-Aminopyrazolone, Dimedone, Aromatic Aldehydes | H₃PW₁₂O₄₀ | Pyrazolo[3,4-b]quinoline derivatives | researchgate.net |

| 5-Amino-3-methyl-1-phenylpyrazole, 2-Hydroxy-1,4-naphthalenedione, Aromatic Aldehyde | Multicomponent Reaction | Benzo[h]pyrazolo[3,4-b]quinoline | nih.gov |

| Aromatic Aldehydes, 5,5-dimethyl-1,3-cyclohexandione, 5-amino-3-methyl-1-phenylpyrazole | Ionic Liquid (catalyst-free) | 4-Aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones | researchgate.net |

| 3-Amino-4-pyrazolo carbocylic acid ester, Cyclohexanone | ZnCl₂ | Pyrazolo[3,4-b]quinoline with a saturated carbocyclic ring | mdpi.com |

Catalytic Applications or Ligand Design

While the direct use of this compound as a catalyst is not prominently featured in the literature, the synthesis of the dihydroquinolinone core itself often involves sophisticated catalytic methods. Various transition metals, including palladium, ruthenium, iron, and copper, are used to catalyze the annulation or cyclization reactions that form the dihydroquinolinone ring system. mdpi.compreprints.orgorganic-chemistry.org For example, an iron-catalyzed method using FeCl₂·4H₂O has been developed for synthesizing alkylated dihydroquinolinones. mdpi.compreprints.org Similarly, cobalt complexes have been employed for the controlled partial transfer hydrogenation of quinolines to yield 1,2-dihydroquinolines. nih.gov

The quinoline moiety is a well-known N-heterocyclic ligand capable of coordinating with a wide range of metal ions. nih.gov These metal complexes can possess their own catalytic activities or desirable photophysical properties. For instance, Eu(III) complexes with 8-hydroxyquinoline (B1678124) derivatives have been synthesized and shown to have favorable luminescence properties, suggesting their potential as luminescent materials. nih.gov The nitrogen atom in the quinoline ring and the carbonyl oxygen in the this compound structure could potentially act as coordination sites for metal ions. This opens up the possibility of designing novel ligands for catalysts or functional materials, although this specific application for this compound remains an area for future exploration.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The creation of new, efficient, and environmentally conscious methods for synthesizing 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one and its derivatives is a primary focus of future research. Current efforts are aimed at moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste, toward more streamlined and sustainable alternatives.

A key area of development is the use of multicomponent reactions (MCRs) . These reactions allow for the construction of complex molecules from three or more simple starting materials in a single step, which significantly improves atom economy and reduces waste. nih.gov One-pot protocols using inexpensive and non-toxic catalysts, such as ammonium (B1175870) acetate (B1210297), have already proven successful in generating functionalized dihydroquinoline derivatives in good to excellent yields under mild conditions. nih.gov Similarly, transition-metal-free approaches, for instance, the intermolecular cascade cyclization of enaminones with aldehydes, offer a robust method for producing a variety of 1,4-dihydroquinoline (B1252258) derivatives. rsc.org

Another promising avenue is the advancement of catalysis . Research into novel catalytic systems, including the use of Brønsted acids and metal-free oxidants like K₂S₂O₈, is ongoing. researchgate.netmdpi.com These methods aim to replace harsher reagents and simplify reaction procedures. For example, a metal-free tandem cyclization of N-arylcinnamamides has been developed to produce trans-dihydroquinolinones in moderate yields. mdpi.com The exploration of reusable catalysts and green solvents is also a critical component of making these synthetic routes more sustainable.

Table 1: Comparison of Modern Synthetic Approaches for Dihydroquinolinone Scaffolds

| Method | Key Features | Catalyst/Reagent | Advantages | Reference |

| Multicomponent Reaction | One-pot synthesis from simple precursors. | Ammonium Acetate | High atom economy, mild conditions, cost-effective. | nih.gov |

| Tandem Radical Cyclization | Metal-free synthesis of disubstituted derivatives. | K₂S₂O₈ (Oxidant) | Avoids transition metal catalysts. | mdpi.com |

| Cascade Radical Addition/Cyclization | Copper-catalyzed tandem reaction. | Cu₂O | Forms specific trans-isomers in good yields. | mdpi.com |

| Transition-Metal-Free Cyclization | Intermolecular cascade of enaminones and aldehydes. | None (Base-mediated) | Avoids metal contamination, good yields. | rsc.org |

Advanced Computational Studies for Rational Design

Computational chemistry is an indispensable tool for the rational design of novel this compound analogues with specific, enhanced properties. The synergy between medicinal chemistry, bioinformatics, and molecular simulation is accelerating the discovery of new drug candidates. nih.gov

Future computational work will likely concentrate on several key areas:

Predictive Modeling: The use of Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling to build more accurate predictive models for biological activity. These techniques help identify the crucial structural features necessary for a compound's desired effect.

Mechanism Elucidation: Employing high-level theoretical methods like Density Functional Theory (DFT) to map out reaction mechanisms for the synthesis of these compounds. mdpi.com This knowledge is vital for optimizing reaction conditions and improving yields.

Virtual Screening and Molecular Docking: High-throughput virtual screening of large chemical libraries is a cost-effective first step in identifying potential new drug leads. nih.gov Subsequent molecular docking and dynamics studies can then predict the binding affinity and interaction patterns of these molecules with their biological targets, as has been demonstrated with dihydroquinolin-2(1H)-one analogues designed as VEGFR2 inhibitors. nih.govresearchgate.net This approach allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net

Exploration of Unconventional Reactivity Pathways

Investigating novel and unconventional reactions of the this compound core can open doors to new chemical transformations and the creation of unique molecular structures. The inherent reactivity of its enone and dihydropyridine (B1217469) moieties provides a rich platform for chemical exploration.

Future research directions include:

Domino Reactions: Designing new domino, or cascade, reactions that can rapidly build molecular complexity from simple starting points. For example, reduction-Michael addition sequences have been used to create tricyclic systems from cycloalkenone precursors. mdpi.comresearchgate.net

Oxidative Dimerization: Exploring unexpected reaction pathways, such as the autoxidation of related quinolinone precursors (4-hydrazinylquinolin-2(1H)-ones), which has been shown to lead to complex pentacyclic pyridazino-diquinoline structures. mdpi.com Understanding and controlling such reactions could yield novel heterocyclic systems.

Photoredox and Electrochemical Synthesis: Utilizing light or electricity to drive reactions offers a green alternative to traditional chemical reagents. These methods can enable C-H functionalization or redox reactions at positions not easily accessible through conventional means, expanding the chemical space of accessible derivatives.

Deeper Understanding of Structure-Mechanism Relationships in Molecular Interactions

A profound understanding of the relationship between a molecule's three-dimensional structure and its interaction with biological targets is fundamental to designing more effective and selective drugs. nih.gov

Future efforts in this area will focus on:

Structural Biology: Using techniques like X-ray crystallography to determine the precise binding mode of this compound derivatives within their target proteins. This provides a detailed atomic-level map of the crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating how these changes affect biological activity. This iterative process, as demonstrated in the development of K(ATP) channel openers, helps to build a comprehensive understanding of which parts of the molecule are essential for its function. nih.gov

Biophysical and In Vitro Analysis: Employing a suite of biophysical techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cellular assays to quantify binding affinity and functional effects. Studies on dihydroquinolinone analogues have successfully used MTT assays on cancer cell lines to correlate molecular structure with antiproliferative activity. nih.govresearchgate.netresearchgate.net This detailed characterization is vital for validating computational models and confirming the mechanism of action.

Q & A

Q. What are the optimized synthetic routes for 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one, and how do reaction conditions influence yield?

The synthesis of quinolinone derivatives often employs microwave-assisted protocols to enhance efficiency. For example, cyclohexane-1,3-dione can undergo Michael addition, cyclization, and aromatization in a one-step reaction using proline catalysis under microwave irradiation, achieving yields up to 98% . For 7,8-dihydroquinolin-5(6H)-one scaffolds, sodium tetrahydroborate in ethanol/methanol is effective for reducing ketone intermediates, yielding high-purity products (up to 90%) under optimized conditions . Reaction parameters such as solvent polarity, temperature, and catalyst loading must be systematically varied to minimize side products.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- ¹H NMR : Proton environments are identified via distinct signals (e.g., pyridine protons at 8.49 ppm, piperidine protons at 7.80 ppm) .

- ¹³C NMR : Carbonyl (C=O) and aromatic carbons (C=C) appear at 168.71 ppm and 164.31–140.17 ppm, respectively .

- IR Spectroscopy : Confirms functional groups like C=O stretches (~1680 cm⁻¹) and N-H bends in dihydroquinolinone cores .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with 7,8-dihydroquinolin-5(6H)-one scaffolds exhibit potent antibacterial activity. For instance, a carbonitrile-substituted analogue showed MIC values <0.0625 µg/mL against MRSA and S. aureus ATCC 29213, outperforming tiamulin . Activity is structure-dependent; biphenyl side chains reduce efficacy (MIC = 1 µg/mL), highlighting the importance of substituent optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example, dihydroquinolinone tautomers (keto-enol equilibrium) can shift proton signals. To address this:

Q. What strategies enhance the bioactivity of this compound derivatives?

- Substituent Engineering : Electron-withdrawing groups (e.g., -CN) at the 2-position improve antibacterial activity by enhancing target binding .

- Scaffold Hybridization : Fusion with azepinone or pyrazoloquinolinone cores modulates solubility and permeability, as seen in trifluoromethylated derivatives .

- QSAR Modeling : 2D-QSAR predicts activity trends, while 3D-QSAR refines steric/electrostatic requirements for target interactions .

Q. How do reaction mechanisms differ between traditional and microwave-assisted syntheses?

Microwave irradiation accelerates reactions via dielectric heating, reducing activation energy. For example, cyclohexane-1,3-dione cyclizes into dihydroquinolinone derivatives in 20 minutes under microwaves vs. hours conventionally . This method minimizes thermal degradation, enabling cleaner product formation. Mechanistic studies using DFT calculations or isotopic labeling can further elucidate pathway differences.

Methodological Considerations

- Scale-Up : Transition from batch to continuous flow reactors improves reproducibility for large-scale synthesis .

- Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw NMR prediction) to confirm assignments .

- Biological Assays : Use standardized protocols (CLSI guidelines) for MIC determination to ensure comparability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.